molecular formula C13H16O4 B14777801 2-Methoxy-4-(tetrahydro-2H-pyran-4-yl)benzoic acid

2-Methoxy-4-(tetrahydro-2H-pyran-4-yl)benzoic acid

Katalognummer: B14777801
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: NSNFMSBRCOYSIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-4-(tetrahydro-2H-pyran-4-yl)benzoic acid is an organic compound with the molecular formula C13H16O4 It is characterized by the presence of a methoxy group and a tetrahydropyran ring attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(tetrahydro-2H-pyran-4-yl)benzoic acid typically involves the reaction of 2-methoxybenzoic acid with tetrahydro-2H-pyran-4-ylmethanol under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxy-4-(tetrahydro-2H-pyran-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzoic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 2-carboxy-4-(tetrahydro-2H-pyran-4-yl)benzoic acid.

    Reduction: Formation of 2-methoxy-4-(tetrahydro-2H-pyran-4-yl)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-4-(tetrahydro-2H-pyran-4-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of 2-Methoxy-4-(tetrahydro-2H-pyran-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and tetrahydropyran groups may contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

    2-Methoxytetrahydropyran: Shares the methoxy and tetrahydropyran groups but lacks the benzoic acid moiety.

    4-(Tetrahydro-2H-pyran-2-yloxy)benzoic Acid: Similar structure but with the tetrahydropyran group attached at a different position.

    4-((Tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde: Contains a benzaldehyde group instead of a benzoic acid moiety.

Uniqueness: 2-Methoxy-4-(tetrahydro-2H-pyran-4-yl)benzoic acid is unique due to the specific positioning of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C13H16O4

Molekulargewicht

236.26 g/mol

IUPAC-Name

2-methoxy-4-(oxan-4-yl)benzoic acid

InChI

InChI=1S/C13H16O4/c1-16-12-8-10(2-3-11(12)13(14)15)9-4-6-17-7-5-9/h2-3,8-9H,4-7H2,1H3,(H,14,15)

InChI-Schlüssel

NSNFMSBRCOYSIJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C2CCOCC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.